molecular formula C13H21N B1168398 A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile CAS No. 124071-40-5

A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile

Cat. No.: B1168398
CAS No.: 124071-40-5
M. Wt: 191.31 g/mol
InChI Key: HATXGQLRJIOVRF-VAWYXSNFSA-N
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Description

A mixture of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile is a complex compound consisting of three different isomers of tridecadiennitrile These compounds are characterized by the presence of a nitrile group (-CN) and multiple double bonds in their carbon chains The E/Z notation indicates the geometric configuration of the double bonds, with “E” representing the trans configuration and “Z” representing the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile typically involves the use of Wittig reactions, cross-coupling reactions, and olefin metathesis. For example, the Wittig reaction can be employed to form the double bonds by reacting a phosphonium ylide with an aldehyde or ketone. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of these compounds may involve large-scale Wittig reactions or other catalytic processes such as palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often requiring precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

These tridecadiennitrile isomers can undergo various chemical reactions, including:

    Oxidation: The double bonds can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, hydrogen gas (H2) with a palladium catalyst

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Amides, carboxylic acids

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique double bond configurations make them valuable in studying stereochemistry and reaction mechanisms.

Biology

In biological research, these compounds can be used as probes to study enzyme activity and metabolic pathways involving nitrile groups.

Medicine

In medicine, derivatives of these compounds may be explored for their potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.

Industry

Industrially, these compounds can be used in the production of polymers, resins, and other materials that require specific geometric configurations for their properties.

Mechanism of Action

The mechanism of action of these compounds depends on their specific chemical structure and the context in which they are used. For example, in catalytic reactions, the double bonds and nitrile group can interact with catalysts to facilitate the formation of new bonds. In biological systems, the nitrile group can interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2,12-dodecadiennitrile
  • (Z)-2,12-dodecadiennitrile
  • (E)-3,12-dodecadiennitrile
  • (Z)-3,12-dodecadiennitrile

Uniqueness

The mixture of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile is unique due to the specific combination of E and Z isomers, which can result in distinct chemical and physical properties. This mixture can provide a broader range of reactivity and applications compared to individual isomers or other similar compounds.

Properties

CAS No.

124071-40-5

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(2E)-trideca-2,12-dienenitrile

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-12H,1,3-10H2/b12-11+

InChI Key

HATXGQLRJIOVRF-VAWYXSNFSA-N

Isomeric SMILES

C=CCCCCCCCC/C=C/C#N

Canonical SMILES

C=CCCCCCCCCC=CC#N

Synonyms

A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile

Origin of Product

United States

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